3-(Trifluoromethoxy)benzyl chloride physical and chemical properties
3-(Trifluoromethoxy)benzyl chloride physical and chemical properties
An In-Depth Technical Guide to 3-(Trifluoromethoxy)benzyl chloride
Introduction: A Versatile Fluorinated Building Block
In the landscape of modern synthetic chemistry, fluorinated intermediates are indispensable tools for tailoring the physicochemical properties of target molecules. Among these, 3-(Trifluoromethoxy)benzyl chloride (CAS No. 89807-43-2) has emerged as a crucial and highly versatile building block. Its unique molecular architecture, featuring a reactive benzyl chloride moiety and a lipophilic, electron-withdrawing trifluoromethoxy group, provides chemists and drug development professionals with a powerful reagent for introducing these desirable properties into a wide range of molecular scaffolds.
This guide offers an in-depth exploration of the core physical and chemical properties of 3-(Trifluoromethoxy)benzyl chloride, its synthesis, reactivity, and key applications, with a focus on providing practical insights for researchers in the pharmaceutical, agrochemical, and fine chemical industries.
Section 1: Core Properties and Specifications
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective and safe utilization in research and development.
Physicochemical Data Summary
The essential properties of 3-(Trifluoromethoxy)benzyl chloride are summarized in the table below. This data provides the foundational knowledge required for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 89807-43-2 | [1][2][3] |
| Molecular Formula | C₈H₆ClF₃O | [1][2][3] |
| Molecular Weight | 210.58 g/mol | [1] |
| Synonyms | 1-(Chloromethyl)-3-(trifluoromethoxy)benzene; 3-(Chloromethyl)phenyl trifluoromethyl ether | [2][3] |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 189.4 ± 35.0 °C (Predicted) | [2] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, chloroform) | |
| Purity | Typically ≥ 98.0% |
Structural and Reactivity Insights
The utility of 3-(Trifluoromethoxy)benzyl chloride stems directly from its two key functional components:
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The Benzyl Chloride Moiety : This group renders the benzylic carbon highly electrophilic, making it susceptible to nucleophilic attack. This is the primary site of reactivity, positioning the compound as an effective benzylating agent for a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions.
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The 3-(Trifluoromethoxy) Group : Positioned at the meta position, the -OCF₃ group exerts a significant influence on the molecule's properties. It is strongly electron-withdrawing, which can modulate the reactivity of the benzyl chloride. Furthermore, the trifluoromethoxy group is highly lipophilic, a characteristic often sought in drug design to enhance membrane permeability and improve pharmacokinetic profiles.
Section 2: Synthesis and Manufacturing
The industrial production of 3-(Trifluoromethoxy)benzyl chloride is a critical process that ensures a reliable supply of this high-purity intermediate for downstream applications.
Industrial Synthesis Pathway
The most common industrial synthesis route involves the side-chain chlorination of 3-(trifluoromethoxy)toluene. This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) and may be facilitated by a catalyst, for instance, zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).
The core of this process is the selective substitution of a hydrogen atom on the methyl group of the toluene derivative with a chlorine atom. The causality behind this choice of reagents lies in their efficacy and industrial scalability. Thionyl chloride is a potent and cost-effective chlorinating agent. Precise control over reaction parameters such as temperature, reaction time, and stoichiometry is paramount to maximize the yield of the desired monochlorinated product while minimizing the formation of dichlorinated or other byproducts.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the industrial synthesis process.
Caption: Generalized Sₙ2 reaction of 3-(Trifluoromethoxy)benzyl chloride.
Applications in Drug Discovery and Agrochemicals
This intermediate is a vital component in the synthesis of complex, high-value molecules:
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Pharmaceutical Synthesis : It is a key reactant in the preparation of advanced drug candidates, including potential antiviral and anticancer agents. A notable application is its use in synthesizing indole derivatives that act as sphingosine-1-phosphate (S1P) receptor modulators. [4]S1P modulators are a class of drugs investigated for treating autoimmune diseases like multiple sclerosis.
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Agrochemical Development : The trifluoromethoxybenzyl moiety is incorporated into novel pesticides and herbicides to enhance their efficacy and stability. * Fine and Specialty Chemicals : It serves as a foundational building block for a diverse range of specialized organic compounds where the unique electronic and lipophilic properties of the trifluoromethoxy group are desired.
Section 4: Experimental Protocols
The following protocols are designed as self-validating systems, with built-in checks and explanations to ensure procedural integrity and safety.
Safe Handling and Storage Protocol
Given its reactive nature as a benzyl chloride derivative, stringent safety protocols are mandatory.
Objective: To ensure the safe handling and long-term stability of 3-(Trifluoromethoxy)benzyl chloride.
Methodology:
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Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.
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Inert Atmosphere Handling: The compound can be sensitive to moisture. For transfers, especially for reactions requiring anhydrous conditions, use dry glassware and inert gas (nitrogen or argon) techniques.
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Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area designated for flammable and corrosive reagents. Keep away from heat, sparks, and open flames.
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Incompatibility Check: Ensure the compound is stored away from incompatible materials, particularly strong bases and oxidizing agents, to prevent uncontrolled reactions.
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Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels for large spills.
Validation: The integrity of the stored material is maintained by preventing exposure to atmospheric moisture (which can cause hydrolysis to the corresponding benzyl alcohol) and incompatible reagents. The absence of fuming or discoloration upon opening the container is a primary visual check for stability.
General Protocol for N-Benzylation of an Indole Derivative
This protocol provides a representative workflow for using 3-(Trifluoromethoxy)benzyl chloride in a common synthetic transformation.
Objective: To synthesize an N-(3-(trifluoromethoxy)benzyl)indole derivative via nucleophilic substitution.
Materials:
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Indole derivative (1.0 eq)
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3-(Trifluoromethoxy)benzyl chloride (1.1 eq)
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Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate, Hexanes, Saturated aq. Ammonium Chloride (NH₄Cl), Brine
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Round-bottom flask, magnetic stirrer, nitrogen inlet, syringes
Methodology:
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System Preparation (Causality: Anhydrous Conditions): A round-bottom flask is flame-dried under vacuum and backfilled with nitrogen. This is crucial as NaH reacts violently with water, and the indole anion is moisture-sensitive.
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Substrate Addition: The indole derivative is dissolved in anhydrous DMF under a nitrogen atmosphere. DMF is chosen for its high boiling point and ability to dissolve both the organic substrate and the intermediate sodium salt.
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Deprotonation (Causality: Nucleophile Generation): The flask is cooled to 0 °C in an ice bath. NaH is added portion-wise. The cooling controls the exothermic reaction and the rate of hydrogen gas evolution. The mixture is stirred at this temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen, forming the nucleophilic indole anion.
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Electrophile Addition: 3-(Trifluoromethoxy)benzyl chloride (1.1 equivalents) is added dropwise via syringe. A slight excess ensures the complete consumption of the more valuable indole starting material. The reaction is allowed to slowly warm to room temperature and stirred for 4-16 hours.
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Reaction Monitoring (Validation): The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting indole spot is consumed. This provides an in-process check for reaction completion.
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Workup and Quenching (Causality: Safety and Isolation): The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH. The mixture is then transferred to a separatory funnel and diluted with ethyl acetate and water.
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Extraction and Purification: The organic layer is separated, washed with water and brine to remove DMF and salts, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Validation: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, which serve as the ultimate validation of the protocol's success.
References
- The Chemical Properties and Synthesis of 3-(Trifluoromethoxy)benzyl Chloride. Self-hosted.
- Exploring 3-(Trifluoromethyl)
- Understanding the Applications of 3-(Trifluoromethyl)benzoyl Chloride in Synthesis. Self-hosted.
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89807-43-2 | 3-(Trifluoromethoxy)benzyl chloride. Alachem Co., Ltd.. [Link]
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Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. National Institutes of Health (NIH). [Link]
- Process for preparing 3-trifluoromethyl benzyl chloride.
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Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]
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One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Publications. [Link]
Sources
- 1. 89807-43-2 | 3-(Trifluoromethoxy)benzyl chloride - Alachem Co., Ltd. [alachem.co.jp]
- 2. 3-(TRIFLUOROMETHOXY)BENZYL CHLORIDE | 89807-43-2 [amp.chemicalbook.com]
- 3. 3-(Trifluoromethoxy)benzyl chloride, CasNo.89807-43-2 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 4. 3-(TRIFLUOROMETHOXY)BENZYL CHLORIDE | 89807-43-2 [chemicalbook.com]
